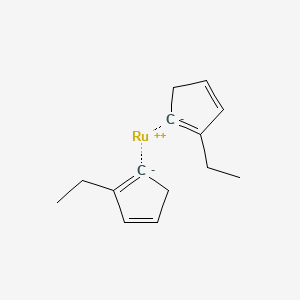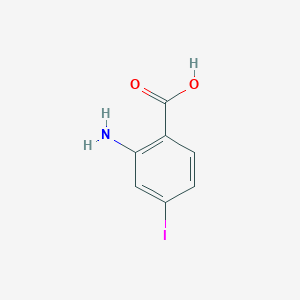
2-Ethylcyclopenta-1,3-diene;ruthenium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
作用機序
Target of Action
Bis(ethylcyclopentadienyl)ruthenium(II), also known as Ru(EtCp)2, is primarily used as a precursor in atomic layer deposition . Its primary targets are the surfaces of substrates where thin films of ruthenium or ruthenium oxide are to be deposited .
Mode of Action
Ru(EtCp)2 interacts with its targets through a process known as atomic layer deposition (ALD). In ALD, the compound is vaporized and then allowed to react with the substrate surface in a cyclic process that involves alternating pulses of the precursor and a reactant . This results in the formation of thin films of ruthenium or ruthenium oxide on the substrate surface .
Biochemical Pathways
Instead, it is involved in the physical process of thin film deposition, which can be used to create components for various devices, including those used in biochemical research and medical applications .
Pharmacokinetics
It’s important to note that the compound has a boiling point of 100 °c at 001 mmHg and a melting point of 6 °C . It is a liquid at room temperature with a density of 1.3412 g/mL at 25 °C .
Result of Action
The primary result of Ru(EtCp)2 action is the formation of thin films of ruthenium or ruthenium oxide on the substrate surface . These films are uniform and conformal, making them ideal for various applications in electronics and other fields .
Action Environment
The action of Ru(EtCp)2 is influenced by several environmental factors. The process of ALD requires precise control of temperature and pressure . Additionally, Ru(EtCp)2 is sensitive to air and moisture, and prolonged exposure to these can result in degradation of the product . Therefore, it is typically handled and stored under an inert atmosphere of nitrogen or argon .
生化学分析
Biochemical Properties
Bis(ethylcyclopentadienyl)ruthenium(II) plays a significant role in biochemical reactions, particularly as a catalyst in various organic synthesis processes. It interacts with several enzymes and proteins, facilitating reactions such as hydrogenation, oxidation, and cyclization . The compound’s interaction with biomolecules is primarily through coordination bonds, where the ruthenium center binds to specific sites on the enzymes or proteins, enhancing their catalytic activity .
Cellular Effects
Bis(ethylcyclopentadienyl)ruthenium(II) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, Bis(ethylcyclopentadienyl)ruthenium(II) can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . Its effects on cellular metabolism include changes in metabolic flux and the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of Bis(ethylcyclopentadienyl)ruthenium(II) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ruthenium center can form coordination bonds with specific amino acid residues in enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, Bis(ethylcyclopentadienyl)ruthenium(II) can interact with DNA and RNA, affecting the transcription and translation processes . These interactions result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(ethylcyclopentadienyl)ruthenium(II) can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade upon exposure to air and moisture . Long-term studies have shown that Bis(ethylcyclopentadienyl)ruthenium(II) can have sustained effects on cellular function, with some changes in cellular responses observed over extended periods . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of Bis(ethylcyclopentadienyl)ruthenium(II) vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical reactions without causing significant toxicity . At higher doses, Bis(ethylcyclopentadienyl)ruthenium(II) can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers adverse reactions, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Bis(ethylcyclopentadienyl)ruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can influence metabolic flux, altering the flow of metabolites through specific pathways .
Transport and Distribution
The transport and distribution of Bis(ethylcyclopentadienyl)ruthenium(II) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic and diagnostic applications.
Subcellular Localization
Bis(ethylcyclopentadienyl)ruthenium(II) exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to particular organelles or compartments within the cell through post-translational modifications or targeting signals . This localization is essential for its interaction with specific biomolecules and its role in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) can be synthesized through the reaction of cyclopentadienyl with ruthenium(II) chloride in the presence of ethyl ether or toluene. The resulting product is then reacted with ethylaluminum dichloride in tetrahydrofuran to yield bis(ethylcyclopentadienyl)ruthenium(II) .
Industrial Production Methods
In industrial settings, bis(ethylcyclopentadienyl)ruthenium(II) is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium dioxide (RuO2) under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state ruthenium complexes.
Substitution: It can participate in ligand substitution reactions where the ethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Major Products
Oxidation: Ruthenium dioxide (RuO2)
Reduction: Lower oxidation state ruthenium complexes
Substitution: Various substituted ruthenium complexes depending on the ligands used
科学的研究の応用
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:
Biology: The compound is explored for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
類似化合物との比較
Similar Compounds
- Bis(cyclopentadienyl)ruthenium(II)
- Bis(methylcyclopentadienyl)nickel(II)
- Bis(ethylcyclopentadienyl)nickel(II)
- Bis(ethylcyclopentadienyl)cobalt(II)
Uniqueness
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) is unique due to its specific application in atomic layer deposition processes, which is not as common among its similar compounds. Its ability to form well-aligned ruthenium dioxide nanorods and thin films makes it particularly valuable in the fabrication of electronic and catalytic materials .
特性
CAS番号 |
32992-96-4 |
|---|---|
分子式 |
C14H18Ru |
分子量 |
287.4 g/mol |
IUPAC名 |
2-ethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChIキー |
XUZWCRWRRXUMJF-UHFFFAOYSA-N |
SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2] |
正規SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















